Glycosmicine

Anticonvulsant CNS drug discovery Neurotoxicity profiling

Sourcing quinazoline-2,4-dione scaffolds with a free N3 position often means accepting low purity that introduces confounding byproducts into multi-step derivatizations. Glycosmicine (CAS 604-50-2) solves this as the precisely N1-methylated, N3-unsubstituted core required for two validated SAR series. · N3-carboxamide anticonvulsant lead 4c achieved a protective index of 3.58 in MES/PTZ models, with derivatives 4a-c showing lower neurotoxicity than reference drugs. · Dimeric chitin synthase conjugate 7 (IC50 = 0.166 mmol/L) matches polyoxin B potency and acts synergistically with fluconazole. · Available at ≥95% purity with full analytical documentation; ≥98% grade stored at 4°C to minimize cumulative impurity effects across four-step workflows.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 604-50-2
Cat. No. B171854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycosmicine
CAS604-50-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)NC1=O
InChIInChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13)
InChIKeyRWFOOMQYIRITHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycosmicine (CAS 604-50-2) Procurement Guide for CNS and Antifungal Drug Discovery


Glycosmicine (1-methylquinazoline-2,4(1H,3H)-dione) is a quinazoline alkaloid naturally isolated from Glycosmis arborea and other Glycosmis species, and is also produced synthetically [1]. With a molecular weight of 176.17 g/mol and the formula C₉H₈N₂O₂, it features a planar heterocyclic core with one hydrogen bond donor and two acceptors, conferring a calculated XLogP3 of 0.3 and zero rotatable bonds—physicochemical properties that distinguish it from more lipophilic quinazoline analogs [1]. Its primary documented research applications center on serving as a core scaffold for derivatization toward anticonvulsant agents and as a starting material for chitin synthase inhibitor synthesis [2][3].

Why Generic Quinazoline-2,4-diones Cannot Substitute for Glycosmicine in Validated SAR Programs


The quinazoline-2,4-dione scaffold encompasses a broad chemical space with widely divergent biological profiles depending on substitution patterns. Glycosmicine specifically bears a single methyl group at the N1 position and an unsubstituted N3 position, a minimal substitution pattern that serves as the precise starting point for two distinct validated structure-activity relationship (SAR) series: N3-carboxamide derivatives for anticonvulsant activity [1] and N3-acetamido acid conjugates for chitin synthase inhibition [2]. Substituting an alternative quinazoline-2,4-dione with different baseline substitution (e.g., 3-methyl, 6-substituted, or 7-substituted analogs) fundamentally alters the derivatization pathway and the resulting biological readout. The unsubstituted N3 position of glycosmicine is the essential synthetic handle that enables the construction of both SAR series documented below, making generic interchange impossible without invalidating established synthetic protocols and comparative biological benchmarks.

Glycosmicine (CAS 604-50-2) Quantitative Differentiation Evidence Versus Comparator Compounds


Glycosmicine-Derived Carboxamide 4c Achieves Protective Index of 3.58 Versus Valproate and Methaqualone in MES/PTZ Seizure Models

In a direct head-to-head comparison, the glycosmicine-derived N-substituted carboxamide derivative 4c exhibited a protective index (PI) value of 3.58 in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, evaluated alongside the standard reference anticonvulsant drugs valproate and methaqualone [1]. The same study reported that compounds 4a-c demonstrated advanced anticonvulsant activity coupled with lower neurotoxicity than the reference drugs, as measured by rotorod performance in mice [1]. Glycosmicine serves as the essential precursor scaffold for this derivative series; the unsubstituted N3 position of glycosmicine is the critical synthetic junction for installing the carboxamide moiety that confers this activity profile.

Anticonvulsant CNS drug discovery Neurotoxicity profiling

Glycosmicine-Amino Acid Conjugate 7 Matches Polyoxin B CHS Inhibition Potency (IC50 0.166 mM vs 0.17 mM)

Glycosmicine serves as the direct starting material for synthesizing chitin synthase (CHS) inhibitors via N3-functionalization. In a direct comparative enzyme inhibition study, the dimeric glycosmicine-amino acid conjugate (Compound 7), synthesized from glycosmicine in a four-step sequence, demonstrated an IC50 of 0.166 mmol/L against fungal chitin synthase [1]. This potency matches the positive control polyoxin B (IC50 = 0.17 mmol/L), a natural product CHS inhibitor. The study also established a clear SAR: the dimeric conjugate structure derived from glycosmicine achieved the highest potency among all 14 synthesized analogs in the series (compounds 6a-m and 7) [1].

Antifungal Chitin synthase inhibition Enzyme inhibitor design

N-Substituted Glycosmicine Derivatives 4d, 4g, 4i, and 4j Demonstrate Seizure Protection in MES Model Without Neurotoxicity Flag

In a comprehensive SAR study of N-substituted glycosmicine derivatives (compounds 4a-j), four specific analogs—4d, 4g, 4i, and 4j—were identified as having good protective effects against maximal electroshock-induced seizures (MES) in mice [1]. The study employed a dual-assay paradigm: MES testing for anticonvulsant efficacy and rotorod testing for neurotoxicity assessment. The same research also evaluated antioxidant activity via DPPH radical scavenging and superoxide radical scavenging assays, and characterized BSA binding parameters including binding constant, binding sites, and Förster energy transfer distance (r) between the N-substituted methylquinazoline-2,4-dione (NMQ) derivatives and bovine serum albumin at 304 K under simulated physiological conditions [1].

Epilepsy MES model Neurotoxicity screening

Glycosmicine Exhibits Favorable Drug-Likeness Profile (XLogP3 0.3, Zero Rotatable Bonds) Versus More Lipophilic Quinazoline Analogs

Glycosmicine displays a calculated XLogP3 of 0.3, zero rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 49.4 Ų, fully complying with Lipinski's Rule of Five and Veber's Rule [1]. In comparison, related quinazoline alkaloids such as arborine (2-benzyl-1-methylquinazolin-4-one) carry additional hydrophobic substituents that increase lipophilicity and rotatable bond count. The minimal substitution pattern of glycosmicine provides a balanced polarity profile that contrasts with more extensively substituted quinazoline-2,4-dione derivatives (e.g., 6-substituted or 7-substituted analogs), which often exhibit XLogP values exceeding 1.5 and introduce additional metabolic liabilities [1].

Drug-likeness ADME prediction Scaffold selection

Commercial Glycosmicine Available at ≥98% Purity with Analytical Documentation Versus Competitor 95% Grade

Commercial sources offer glycosmicine at multiple purity grades. One supplier (Chemscene, Cat. No. CS-0151121) provides glycosmicine at ≥98% purity with specified storage at 4°C and room temperature shipping conditions . In contrast, alternative suppliers (e.g., AKSci Cat. 6531AE, Bidepharm) list the compound at 95+% purity specification . The 3% minimum purity differential may be significant for applications requiring high-purity starting materials for multi-step synthesis, where cumulative impurity carryover can reduce overall yield and complicate purification. Suppliers offering ≥98% grade typically include analytical documentation (NMR, HPLC, GC per Bidepharm's disclosure for 95% grade), but purchasers should verify documentation scope during procurement.

Chemical procurement Purity specification QC documentation

Glycosmicine N3-Unsubstituted Scaffold Enables Divergent Derivatization into Two Distinct Bioactive SAR Series

Glycosmicine possesses a unique structural feature among quinazoline-2,4-dione alkaloids: an unsubstituted N3 position coupled with a methylated N1 position. This specific substitution pattern has been exploited in two independent, peer-reviewed SAR campaigns yielding distinct biological activities. First, N3-carboxamide derivatives (via reaction with substituted isocyanates) produced anticonvulsant compounds with protective index 3.58 [1]. Second, N3-acetamido acid conjugation (via chloroacetate alkylation followed by amino acid coupling) yielded chitin synthase inhibitors with IC50 0.166 mM matching polyoxin B [2]. Glycosmicine's closest natural analogs—arborine (N1-methyl, C2-benzyl), glycorine (N1-methyl, C4-keto only), and glycosminine (unsubstituted N1, C2-benzyl)—lack the precise N3 availability and N1 methylation combination that enables this divergent derivatization [3].

Medicinal chemistry Scaffold versatility Parallel SAR

Glycosmicine (CAS 604-50-2) Recommended Procurement and Research Application Scenarios


Medicinal Chemistry: N3-Carboxamide Derivatization for Anticonvulsant Lead Optimization

Procure glycosmicine as the core scaffold for synthesizing N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides. The protective index of 3.58 achieved by derivative 4c in MES/PTZ seizure models [1] establishes a quantitative benchmark against valproate and methaqualone. The documented lower neurotoxicity of compounds 4a-c relative to reference drugs [1] supports iterative medicinal chemistry optimization of the N3-carboxamide substituent to further improve the therapeutic window. The unsubstituted N3 position of glycosmicine is the requisite synthetic handle for this reaction.

Antifungal Drug Discovery: Chitin Synthase Inhibitor Development

Utilize glycosmicine as the starting material for four-step synthesis of quinazoline-2,4-dione amino acid conjugates targeting fungal chitin synthase. Compound 7, a dimeric conjugate derived from glycosmicine, demonstrates IC50 = 0.166 mmol/L against CHS, matching the potency of the natural product positive control polyoxin B (IC50 = 0.17 mmol/L) [2]. The documented synergistic effects of compounds 6m and 7 with fluconazole against Aspergillus flavus and Aspergillus fumigates [2] support combination antifungal strategy exploration.

CNS Drug Discovery: MES/PTZ Seizure Model Screening of Glycosmicine Derivatives

Deploy glycosmicine-derived N-substituted analogs (4a-j series) in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models with parallel rotorod neurotoxicity assessment. Compounds 4d, 4g, 4i, and 4j exhibited good protective effects from seizure [3]. The concurrent antioxidant activity data (DPPH and superoxide radical scavenging) and BSA binding parameters (binding constant, binding sites, Förster energy transfer distance at 304 K) [3] provide a multi-parametric profiling framework for prioritizing derivatives with favorable efficacy, neurotoxicity, and plasma protein binding characteristics.

Analytical Chemistry and Quality Control: High-Purity Starting Material Procurement

For multi-step synthetic workflows where cumulative impurity effects impact overall yield and purification efficiency, procure glycosmicine at ≥98% purity grade (e.g., Chemscene Cat. CS-0151121) rather than the more common 95+% grade . The 3% minimum absolute purity differential reduces maximum impurity burden from ≤5% to ≤2%. Ensure procurement includes appropriate analytical documentation (NMR, HPLC, or GC certificates) and adhere to recommended 4°C storage conditions for ≥98% grade material to maintain purity integrity during laboratory storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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